acetic acid CAS No. 91933-54-9](/img/structure/B1601521.png)

[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid

Übersicht

Beschreibung

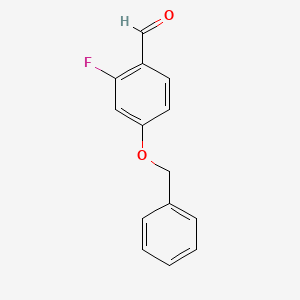

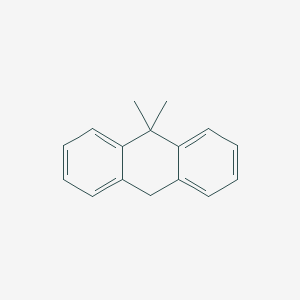

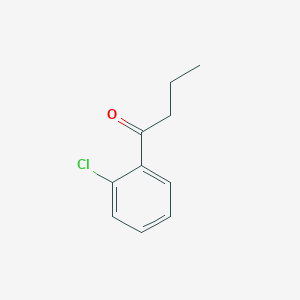

“(5-Methylisoxazol-3-yl)aminoacetic acid” is a chemical compound with the empirical formula C8H10N2O4S and a molecular weight of 230.24 . It is a solid substance .

Molecular Structure Analysis

The SMILES string of this compound is O=C (CSCC (O)=O)NC1=NOC ©=C1 . This notation provides a way to represent the structure of the molecule in a textual format.Physical And Chemical Properties Analysis

“(5-Methylisoxazol-3-yl)aminoacetic acid” is a solid substance . It has an empirical formula of C8H10N2O4S and a molecular weight of 230.24 .Wissenschaftliche Forschungsanwendungen

Application in Proteomics Research

Scientific Field

Biochemistry and Molecular Biology

Application Summary

(5-Methylisoxazol-3-yl)aminoacetic acid is utilized in proteomics research to study protein expression and interaction. It serves as a specialized reagent in the identification and quantification of proteins.

Methods of Application

The compound is used in mass spectrometry-based proteomic analysis. It reacts with proteins under specific conditions, facilitating their detection and analysis.

Results and Outcomes

The use of this compound has enabled the detailed mapping of protein-protein interactions and post-translational modifications. Quantitative data from these studies provide insights into the molecular mechanisms of various biological processes .

Application in Antibiotic Synthesis

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

This compound acts as an intermediate in the synthesis of broad-spectrum antibiotics, contributing to the development of new antimicrobial agents.

Methods of Application

In antibiotic synthesis, (5-Methylisoxazol-3-yl)aminoacetic acid is incorporated into larger molecular structures to enhance the antibiotic’s efficacy and spectrum of activity.

Results and Outcomes

The antibiotics synthesized using this intermediate have shown effectiveness against a range of bacterial strains, with improved pharmacokinetic properties .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

The compound is employed as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Methods of Application

It is used in various organic reactions, such as condensation and cyclization, to construct heterocyclic compounds with desired functional groups.

Results and Outcomes

The synthesized organic molecules exhibit diverse biological activities, and their synthesis parameters, such as yield and purity, are meticulously recorded and analyzed .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

(5-Methylisoxazol-3-yl)aminoacetic acid is used as a standard or reference compound in analytical procedures to calibrate instruments and validate methodologies.

Methods of Application

The compound’s known properties serve as a benchmark in chromatographic and spectroscopic analyses, ensuring the accuracy and reliability of the results.

Results and Outcomes

The use of this compound as a standard has led to the development of robust analytical methods with precise quantification and detection limits .

Application in Chemical Engineering

Scientific Field

Chemical Engineering and Process Development

Application Summary

In chemical engineering, the compound is involved in process optimization studies to improve the efficiency and scalability of chemical production.

Methods of Application

It is used in pilot-scale reactions to test the feasibility of large-scale production, focusing on parameters like reaction time, temperature, and catalyst effectiveness.

Results and Outcomes

Optimized processes have been developed, resulting in increased yield, reduced waste, and lower production costs for the compound and its derivatives .

Application in Environmental Chemistry

Scientific Field

Environmental Chemistry and Toxicology

Application Summary

The environmental impact of (5-Methylisoxazol-3-yl)aminoacetic acid is assessed to ensure safe disposal and minimize ecological damage.

Methods of Application

Toxicological studies and biodegradation experiments are conducted to determine the compound’s persistence and effects on various ecosystems.

Results and Outcomes

The compound has been found to have moderate biodegradability, with ongoing research into its long-term environmental effects and potential accumulation in food chains .

This analysis provides a detailed overview of the diverse applications of (5-Methylisoxazol-3-yl)aminoacetic acid in scientific research, highlighting its significance in various fields and the outcomes of its use. The compound’s versatility underscores its importance in advancing scientific knowledge and technological development.

Application in Drug Discovery

Scientific Field

Medicinal Chemistry

Application Summary

The compound is a key scaffold in the discovery of new drugs due to its presence in many commercially available pharmaceuticals.

Methods of Application

Metal-free synthetic routes are employed for the synthesis of isoxazoles, which are crucial for expanding the drug-like chemical space and binding to biological targets.

Results and Outcomes

The development of eco-friendly synthetic strategies has led to the creation of isoxazole compounds with significant biological interests, contributing to the acceleration of drug discovery programs .

Application in Synthesis of Bioactive Molecules

Scientific Field

Organic Chemistry and Pharmacology

Application Summary

(5-Methylisoxazol-3-yl)aminoacetic acid is used in the synthesis of bioactive molecules, such as pyrrolones, which have a wide spectrum of biological activity.

Methods of Application

A three-component reaction involving α-ketoglutaric acid, 3-amino-5-methylisoxazole, and aromatic aldehydes is used to synthesize these bioactive molecules.

Results and Outcomes

The synthesized pyrrolones are potential therapeutic agents against various forms of dementia, including Alzheimer’s disease, and have shown promise as nonsteroidal anti-inflammatory drugs in in vivo studies .

Application in Proteomics Research

Scientific Field

Biochemistry

Application Summary

The compound is used in proteomics research for the identification and quantification of proteins, aiding in the understanding of protein expression and interactions.

Methods of Application

It is utilized as a reagent in mass spectrometry-based proteomic analysis to facilitate the detection and analysis of proteins.

Results and Outcomes

This application has enabled the mapping of protein-protein interactions and post-translational modifications, providing insights into biological processes .

Eigenschaften

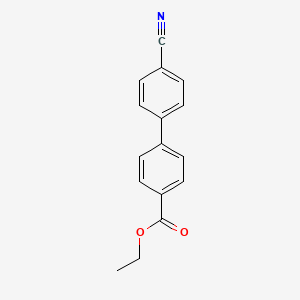

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-3-2-4(8-12-3)7-5(9)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLZGIZUEZWTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543384 | |

| Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid | |

CAS RN |

91933-54-9 | |

| Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.